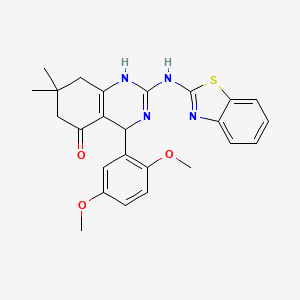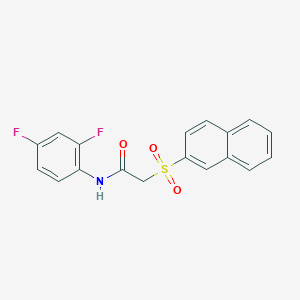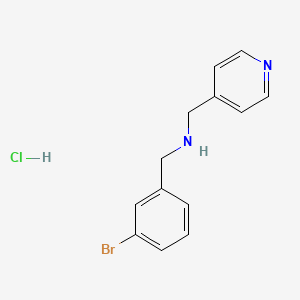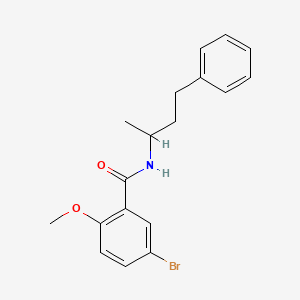![molecular formula C19H20Cl2N2O2 B4176842 3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B4176842.png)
3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide
説明
3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide is a chemical compound with a molecular formula of C20H21Cl2N2O2. It is commonly known as ML167, and it has been widely used in scientific research for its potential as a therapeutic agent.
作用機序
The mechanism of action of ML167 involves its ability to inhibit the activity of MALT1, which is a protease that plays a critical role in the regulation of immune responses and the development of cancer cells. ML167 binds to the active site of MALT1 and prevents its proteolytic activity, thereby inhibiting the downstream signaling pathways that are involved in the development of cancer. In addition, ML167 has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. ML167 binds to the amyloid beta peptides and prevents their aggregation, thereby reducing their toxicity to neurons.
Biochemical and Physiological Effects:
ML167 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of MALT1, which is a protease that plays a critical role in the regulation of immune responses and the development of cancer cells. ML167 has also been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. In addition, ML167 has been shown to protect dopamine neurons from degeneration, which is a hallmark of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using ML167 in lab experiments is its high potency and specificity. ML167 has been shown to be a highly potent inhibitor of MALT1 and amyloid beta peptide aggregation, and it has been found to have a high degree of specificity for its target proteins. However, one of the limitations of using ML167 in lab experiments is its potential for off-target effects. ML167 has been found to have some off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on ML167. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of research could be to develop more potent and specific inhibitors of MALT1 and amyloid beta peptide aggregation, which could have even greater therapeutic potential. Additionally, further research could be done to investigate the potential off-target effects of ML167 and to develop strategies to minimize these effects. Overall, ML167 is a promising compound with many potential applications in scientific research and therapeutic development.
科学的研究の応用
ML167 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of the protein MALT1, which is involved in the regulation of immune responses and the development of cancer cells. ML167 has also been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. In addition, ML167 has been shown to protect dopamine neurons from degeneration, which is a hallmark of Parkinson's disease.
特性
IUPAC Name |
3-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-17-9-8-13(12-15(17)21)19(24)22-16-7-5-6-14(20)18(16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIYCUXWDPOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-chloro-2-(piperidin-1-yl)phenyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-8'-ethoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4176763.png)
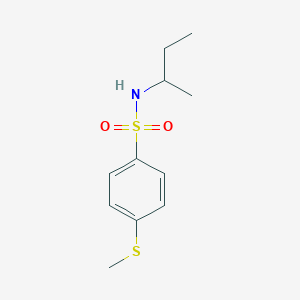
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4176776.png)
![N-cyclohexyl-2-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4176788.png)
![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4176789.png)
![8-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4176812.png)
![2-cyclohexyl-N-(4-methyl-1-phthalazinyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B4176816.png)
![4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4176826.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4176834.png)
